molecular formula C6H8BrN3O B13670008 3-Bromo-2-hydrazinyl-6-methoxypyridine

3-Bromo-2-hydrazinyl-6-methoxypyridine

Cat. No.: B13670008
M. Wt: 218.05 g/mol
InChI Key: FODGWEBZKZZUPU-UHFFFAOYSA-N
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Description

3-Bromo-2-hydrazinyl-6-methoxypyridine is a chemical compound with the molecular formula C6H8BrN3O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-hydrazinyl-6-methoxypyridine typically involves the bromination of 2-methoxypyridine followed by the introduction of a hydrazinyl group. The reaction conditions often require the use of bromine or a brominating agent and a suitable solvent. The hydrazinyl group can be introduced using hydrazine or its derivatives under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This would include considerations for reaction time, temperature, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-hydrazinyl-6-methoxypyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the bromine or hydrazinyl groups to other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

3-Bromo-2-hydrazinyl-6-methoxypyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-hydrazinyl-6-methoxypyridine involves its interaction with specific molecular targets. The bromine and hydrazinyl groups can participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes and other proteins. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-hydrazinyl-6-methoxypyridine is unique due to the presence of both bromine and hydrazinyl groups on the pyridine ring

Properties

Molecular Formula

C6H8BrN3O

Molecular Weight

218.05 g/mol

IUPAC Name

(3-bromo-6-methoxypyridin-2-yl)hydrazine

InChI

InChI=1S/C6H8BrN3O/c1-11-5-3-2-4(7)6(9-5)10-8/h2-3H,8H2,1H3,(H,9,10)

InChI Key

FODGWEBZKZZUPU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)Br)NN

Origin of Product

United States

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